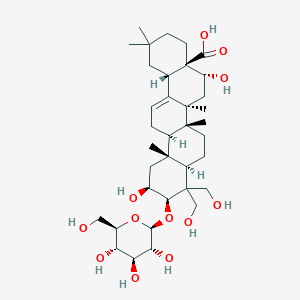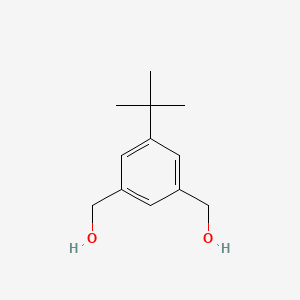
(5-(Tert-butyl)-1,3-phenylene)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Tert-butyl)-1,3-phenylene)dimethanol: is an organic compound characterized by a phenylene ring substituted with a tert-butyl group and two hydroxymethyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Tert-butyl)-1,3-phenylene)dimethanol typically involves the following steps:
Bromination: The starting material, 1,3-dimethylbenzene, undergoes bromination to introduce bromine atoms at the 1 and 3 positions.
Tert-Butylation: The brominated compound is then treated with tert-butyl magnesium chloride to replace the bromine atoms with tert-butyl groups.
Hydroxylation: Finally, the tert-butyl groups are hydroxylated to introduce hydroxymethyl groups at the 1 and 3 positions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer improved efficiency and scalability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity.
化学反応の分析
(5-(Tert-butyl)-1,3-phenylene)dimethanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxymethyl groups, resulting in a simpler phenylene derivative.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Carboxylic acids such as (5-(Tert-butyl)-1,3-phenylene)dicarboxylic acid.
Reduction: Phenylene derivatives with fewer functional groups.
Substitution: Derivatives with different substituents replacing the tert-butyl group.
科学的研究の応用
(5-(Tert-butyl)-1,3-phenylene)dimethanol: has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug design and development, particularly in the creation of new therapeutic agents.
Industry: Employed in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which (5-(Tert-butyl)-1,3-phenylene)dimethanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound's binding affinity and selectivity.
類似化合物との比較
(5-(Tert-butyl)-1,3-phenylene)dimethanol: is compared to other similar compounds, such as:
2-tert-Butyl-5-methylphenol: Similar in structure but with different functional groups and properties.
1,3-Dimethylbenzene: A simpler compound lacking the tert-butyl and hydroxymethyl groups.
The uniqueness of this compound lies in its combination of tert-butyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
[3-tert-butyl-5-(hydroxymethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKRMXRNBHSPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE](/img/structure/B2990929.png)
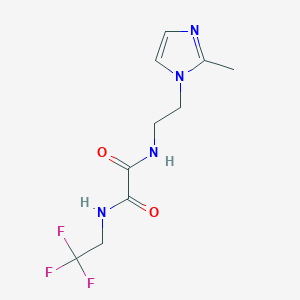
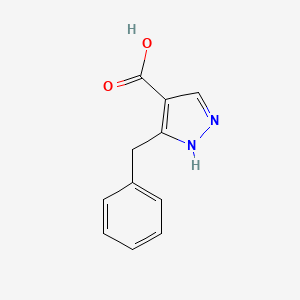
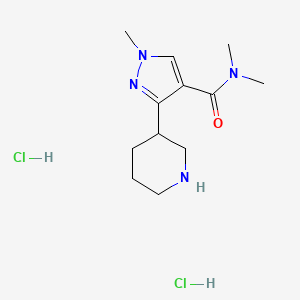
![6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2990935.png)
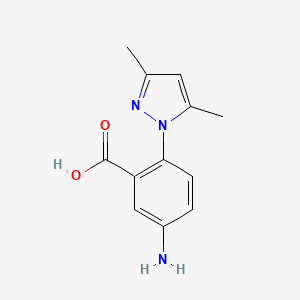
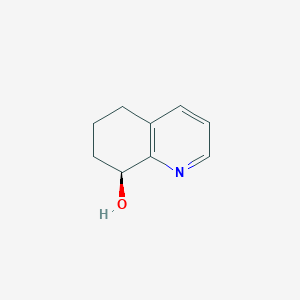
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-](/img/structure/B2990943.png)
![5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2990945.png)
![ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2990946.png)

![4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile](/img/structure/B2990949.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2990950.png)
